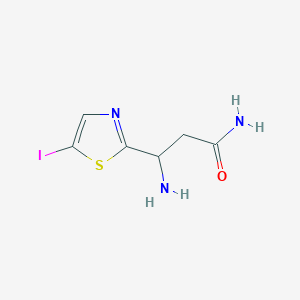
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C6H8IN3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-2-aminothiazole with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form the corresponding thiazole derivative.
Substitution: The iodo group can be substituted with other functional groups like hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Thiazole derivatives without the iodo group.
Substitution: Various substituted thiazole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The iodo group may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide
- 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide
- 3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanamide
Uniqueness
3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is unique due to the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy as a drug candidate.
Eigenschaften
Molekularformel |
C6H8IN3OS |
|---|---|
Molekulargewicht |
297.12 g/mol |
IUPAC-Name |
3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11) |
InChI-Schlüssel |
NTPUSAVPMJZBAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C(CC(=O)N)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


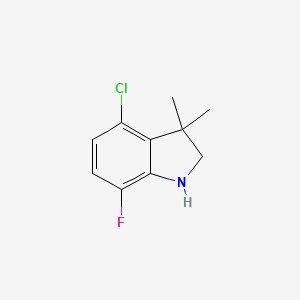

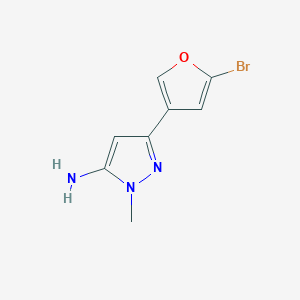
![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
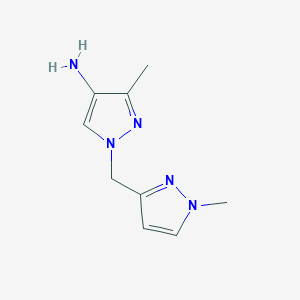
![2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13071498.png)
![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)

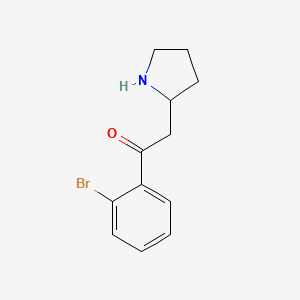
![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)

![5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13071522.png)
